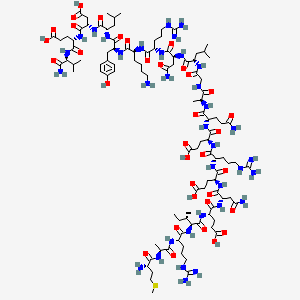
Kalium(brommethyl)trifluoroborat
Übersicht
Beschreibung
Potassium (bromomethyl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Potassium (bromomethyl)trifluoroborate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Potassium (bromomethyl)trifluoroborate primarily targets organoboron reagents . These reagents are involved in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The compound’s role is to act as a versatile and stable boronic acid surrogate .
Mode of Action
The compound interacts with its targets through nucleophilic coupling . It participates in the Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophile . This interaction results in the synthesis of functionalized ethyltrifluoroborates .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize carbon-carbon bonds . The downstream effects include the production of a variety of functionalized substrates .
Pharmacokinetics
It’s important to note that the compound is a solid at room temperature , and it’s soluble in water , which can impact its use in various reactions.
Result of Action
The molecular effect of the compound’s action is the formation of carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules. On a cellular level, the effects would depend on the specific context of the reaction and the resulting compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium (bromomethyl)trifluoroborate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of dibromo- or diiodomethane with trialkyl borates in the presence of n-butyllithium, followed by treatment with potassium hydrogen fluoride . This method provides a straightforward route to obtain the desired trifluoroborate compound.
Industrial Production Methods
While specific industrial production methods for potassium (bromomethyl)trifluoroborate are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (bromomethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with alkoxides and other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a stable boronic acid surrogate.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, alkoxides, and various electrophiles.
Conditions: Reactions typically occur under mild conditions, often in the presence of a base and a palladium catalyst.
Major Products
The major products formed from these reactions include functionalized ethyltrifluoroborates and other substituted organotrifluoroborates .
Vergleich Mit ähnlichen Verbindungen
Potassium (bromomethyl)trifluoroborate is unique compared to other organotrifluoroborates due to its specific reactivity and stability. Similar compounds include:
Potassium (iodomethyl)trifluoroborate: Similar in structure but with an iodine atom instead of bromine.
Potassium (cyanomethyl)trifluoroborate: Contains a cyano group, offering different reactivity patterns.
Potassium allyltrifluoroborate: Features an allyl group, used in different coupling reactions.
These compounds share the trifluoroborate moiety but differ in their substituents, leading to variations in their chemical behavior and applications.
Eigenschaften
IUPAC Name |
potassium;bromomethyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BBrF3.K/c3-1-2(4,5)6;/h1H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDFPIRYUOCVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CBr)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BBrF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635641 | |
| Record name | Potassium (bromomethyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888711-44-2 | |
| Record name | Potassium (bromomethyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (bromomethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1632125.png)




![2-[(2-Aminothiazol-4-yl)carboxymethyleneaminooxy]-2-methylpropionic acid](/img/structure/B1632149.png)




